1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound known for its unique structural properties and significant potential in various scientific research fields. Its intricate chemical architecture provides a platform for diverse chemical reactions and applications, making it an interesting subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one can involve multiple steps. One possible synthetic route begins with the preparation of the bicyclo[3.2.1]octane scaffold, followed by functionalization to introduce the phenylprop-2-enyl group. Reaction conditions often require precise temperature control, specific catalysts, and reagents to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production process might be streamlined for efficiency and scalability. This often involves optimizing reaction conditions such as solvent choice, temperature, and reaction time. Catalytic methods are preferred to minimize waste and reduce environmental impact. High-pressure liquid chromatography (HPLC) and other purification methods are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is capable of undergoing a variety of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to produce different oxidized derivatives.
Reduction: Reduction reactions can modify functional groups to alter the compound's properties.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the reaction type but often include functionalized derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's structure allows it to interact with biological molecules, making it useful in biochemical studies. Researchers use it to explore enzyme-substrate interactions and to study receptor binding affinities.
Medicine
In medicine, derivatives of this compound have shown potential in drug development. Its ability to modulate biological pathways makes it a candidate for designing new therapeutic agents targeting various diseases.
Industry
Industrial applications include its use as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for creating specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one exerts its effects involves specific interactions with molecular targets such as enzymes and receptors. Its bicyclo[3.2.1]octane framework allows for unique binding interactions that can modulate biological pathways. The precise molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity, specificity, and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[(1R,5S)-3-[(E)-2-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]ethan-1-one
1-[(1R,5S)-3-[(E)-4-phenylbut-3-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butan-1-one
Highlighting Its Uniqueness
Compared to these similar compounds, 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[321]octan-8-yl]propan-1-one stands out due to its specific substitution pattern and the unique steric and electronic properties imparted by its bicyclo[321]octane framework
There you go! This covers the essentials of 1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one. Hope this sparks some further thought or research!
Properties
Molecular Formula |
C18H24N2O |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+/t16-,17+ |
InChI Key |
RKNSPEOBXHFNTD-DQCUJPBYSA-N |
Isomeric SMILES |
CCC(=O)N1[C@@H]2CC[C@H]1CN(C2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.